molecular formula C17H15Cl2NO2 B5851813 (E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide

(E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide

Cat. No.: B5851813
M. Wt: 336.2 g/mol
InChI Key: IUGBUPHJYATFGE-VMPITWQZSA-N
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Description

(E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a dichlorophenyl group and a methoxy-methylphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of Substituents: The dichlorophenyl and methoxy-methylphenyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the double bond or the amide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

(E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible therapeutic applications, although specific uses would require further research.

    Industry: Could be used in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)prop-2-enamide: Similar structure but lacks the methyl group.

    (E)-3-(2,4-dichlorophenyl)-N-(2-methylphenyl)prop-2-enamide: Similar structure but lacks the methoxy group.

Uniqueness

The presence of both the methoxy and methyl groups in (E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide may confer unique chemical properties, such as increased lipophilicity or altered reactivity, compared to its analogs.

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO2/c1-11-3-7-16(22-2)15(9-11)20-17(21)8-5-12-4-6-13(18)10-14(12)19/h3-10H,1-2H3,(H,20,21)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGBUPHJYATFGE-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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